molecular formula C9H13N3O3S B13346329 3-Amino-N-(N,N-dimethylsulfamoyl)benzamide

3-Amino-N-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B13346329
M. Wt: 243.29 g/mol
InChI Key: CHXBNIIFOCDJPP-UHFFFAOYSA-N
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Description

3-Amino-N-(N,N-dimethylsulfamoyl)benzamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(N,N-dimethylsulfamoyl)benzamide typically involves the reaction of 3-aminobenzamide with N,N-dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(N,N-dimethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-N-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress this enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(N,N-dimethylsulfamoyl)benzamide is unique due to its specific combination of an amino group and a dimethylsulfamoyl group attached to a benzamide core. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent .

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

3-amino-N-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)11-9(13)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3,(H,11,13)

InChI Key

CHXBNIIFOCDJPP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC(=O)C1=CC(=CC=C1)N

Origin of Product

United States

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